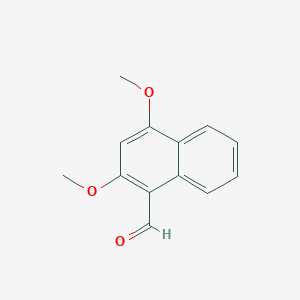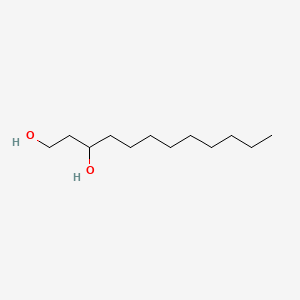
2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole
Overview
Description
2,7-Dibromo-9-(2-ethylhexyl)-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. This compound is of significant interest in the field of organic electronics due to its unique structural and electronic properties. The presence of bromine atoms at the 2 and 7 positions of the carbazole ring enhances its reactivity, making it a valuable intermediate in the synthesis of various advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole typically involves the bromination of 9-(2-ethylhexyl)-9H-carbazole. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9-(2-ethylhexyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki coupling, Stille coupling, and Heck reactions.
Oxidation and Reduction: The carbazole core can undergo oxidation to form carbazole-3,6-dione or reduction to form dihydrocarbazole derivatives.
Polymerization: It can be polymerized to form conjugated polymers with applications in organic electronics.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Stille Coupling: Involves the use of organotin compounds and palladium catalysts.
Heck Reaction: Utilizes alkenes and palladium catalysts under basic conditions.
Major Products Formed
Substituted Carbazoles: Through coupling reactions, various substituted carbazoles can be synthesized.
Conjugated Polymers: Polymerization leads to the formation of materials with applications in light-emitting diodes and solar cells.
Scientific Research Applications
2,7-Dibromo-9-(2-ethylhexyl)-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: Used in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Photovoltaic Devices: As a building block for donor-acceptor polymers in bulk-heterojunction solar cells.
Electrochromic Devices: Employed in the development of materials that change color upon the application of an electric field
Mechanism of Action
The mechanism of action of 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole in organic electronics involves its ability to participate in π-conjugation, which enhances its electronic properties. The bromine atoms facilitate further functionalization, allowing for the tuning of electronic and optical properties. The compound interacts with molecular targets such as electron acceptors and donors, forming charge-transfer complexes that are crucial for the operation of electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene
- 9,9-Dioctyl-2,7-dibromofluorene
- 2,7-Diiodo-9,9-dioctyl-9H-fluorene
Uniqueness
Compared to similar compounds, 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole offers unique advantages due to its carbazole core, which provides better thermal stability and higher charge mobility. The presence of the 2-ethylhexyl group enhances solubility, making it more suitable for solution processing techniques .
Properties
IUPAC Name |
2,7-dibromo-9-(2-ethylhexyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Br2N/c1-3-5-6-14(4-2)13-23-19-11-15(21)7-9-17(19)18-10-8-16(22)12-20(18)23/h7-12,14H,3-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOMDFPWMJQODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476960 | |
| Record name | 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544436-46-6 | |
| Record name | 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9-(2-ethylhexyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Chlorophenyl)ethyl]-N-methylamine](/img/structure/B1601351.png)
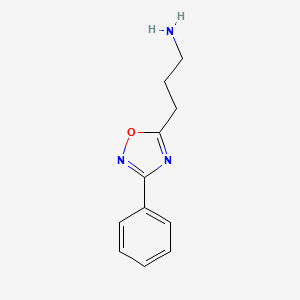
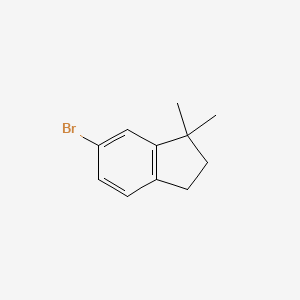
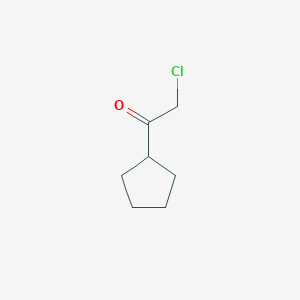
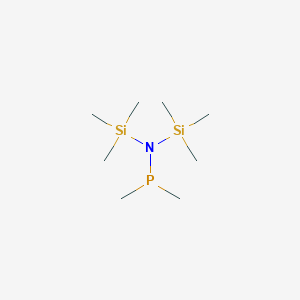

![1,4-Dioxaspiro[4.5]decan-7-ol](/img/structure/B1601362.png)
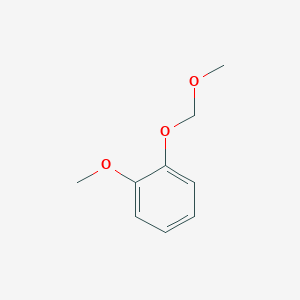
![2H-Pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B1601364.png)
